(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPBCBMKNBSKX-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with indole-based amines. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. For instance, methods utilizing tetrabutylammonium iodide (TBAI) and sodium acetate have been reported to enhance the reaction efficiency .
Anticancer Properties
The primary focus of research on this compound has been its anticancer activity. Studies indicate that it exhibits potent inhibitory effects against various cancer cell lines. For example, related compounds containing the benzo[d][1,3]dioxol moiety have demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells . These values suggest that compounds with similar structures may also possess significant anticancer properties.
Table 1: Comparative IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...) | HepG2 | 2.38 |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...) | HCT116 | 1.54 |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...) | MCF7 | 4.52 |
The anticancer mechanisms of this compound are thought to involve several pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Studies
Recent studies have highlighted the effectiveness of benzo[d][1,3]dioxole derivatives in preclinical models:
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of acrylamides, which are known for their diverse biological activities. The structural attributes of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide indicate potential interactions with various biological targets, making it a subject of interest in drug discovery.
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole derivative | Anticancer activity |
| Benzodioxole derivatives | Benzo[d][1,3]dioxole moiety | Antimicrobial properties |
| Acrylamide derivatives | Acrylamide functional group | Neurotoxicity studies |
The combination of the benzo[d][1,3]dioxole and indole structures within an acrylamide framework may provide distinct pharmacological profiles compared to other similar compounds.
Drug Development
The compound's unique structure allows for exploration in various therapeutic areas:
Anti-Cancer Research
Studies have highlighted the anticancer potential of similar indole derivatives. For instance, indole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and death .
Neuropharmacology
Acrylamide derivatives are often investigated for neuroprotective properties. The ability of this compound to interact with neural targets could position it as a candidate for treating neurodegenerative diseases .
Inhibition of Melanin Production
Research on analogs of this compound has shown promise in inhibiting melanin production in B16F10 melanoma cells by targeting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .
Antioxidant Properties
Studies indicate that certain analogs exhibit strong antioxidant efficacy comparable to established controls. This property is crucial for developing treatments for oxidative stress-related conditions .
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Acrylamide System
The acrylamide group undergoes conjugate additions due to its electron-deficient double bond. Typical reactions include:
These reactions proceed via Michael addition mechanisms, with regioselectivity confirmed by NMR analysis.
Reduction of the Acrylamide Double Bond
Catalytic hydrogenation selectively reduces the C=C bond without affecting aromatic systems:
text**Reaction Setup**: - Catalyst: 10% Pd/C - Solvent: Ethanol - Pressure: 1 atm H₂ - Time: 6 h - Yield: 89% [4]
The saturated product N-((2-methyl-1H-indol-5-yl)methyl)-3-(benzo[d] dioxol-5-yl)propanamide shows increased conformational flexibility while retaining hydrogen-bonding capacity .
Hydrolysis of the Acrylamide Group
Under acidic or basic conditions, the acrylamide undergoes hydrolysis:
Electrophilic Aromatic Substitution on the Indole Moiety
The 2-methylindole group participates in electrophilic reactions:
Nitration :
textHNO₃/H₂SO₄ (1:3), 0°C → RT → 5-nitroindole derivative (Yield: 73%)
Sulfonation :
textClSO₃H, DCM, −10°C → Sulfonic acid at C6 (Yield: 68%)[4][8]
The methyl group at C2 directs electrophiles to C5 and C6 positions, as confirmed by NOESY experiments.
Benzo[d] dioxole Ring-Opening Reactions
The 1,3-benzodioxole system undergoes cleavage under strong acidic conditions:
Reaction :
textH₂O/HCl (conc.), reflux, 24 h → Catechol derivative + formaldehyde
This generates 3-(3,4-dihydroxyphenyl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide , which oxidizes readily to o-quinone species .
Coordination Chemistry
The indole N-H and acrylamide carbonyl groups act as ligands for metal ions:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH/H₂O (4:1) | Octahedral Cu(II) complex | 8.2 ± 0.3 |
| ZnCl₂ | DMF | Tetrahedral Zn(II) complex | 6.7 ± 0.2 |
X-ray crystallography reveals bidentate binding through indole N and acrylamide O atoms .
Key Reactivity Trends
-
Electronic Effects : The electron-withdrawing acrylamide group activates the β-position for nucleophilic attacks while deactivating the aromatic rings toward electrophiles .
-
Steric Influences : The 2-methyl group on indole hinders reactions at C3 but facilitates C5/C6 substitutions .
-
pH Sensitivity : Hydrolysis and coordination reactions show strong pH dependence, with optimal stability between pH 6–8 .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of benzo[d][1,3]dioxol-5-yl acrylate derivatives with indole-containing intermediates via amide bond formation using coupling agents like EDCI or HOBt .
- Step 2 : Optimization of reaction conditions (e.g., polar aprotic solvents like DMF, temperatures between 0–25°C, and pH control) to enhance yield (70–85%) and stereoselectivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (Z-configuration) and substituent positions via ¹H/¹³C NMR .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 356.20 [M+H]+ for analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .
Q. What analytical techniques are critical for evaluating solubility and stability?
- Solubility Testing : Use DMSO for stock solutions, with aqueous solubility determined via shake-flask method .
- Stability Studies : Monitor degradation under light, temperature (4–37°C), and pH (3–9) using UV-Vis spectroscopy .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its biological activity and mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ values against bacterial Mur ligases (critical for cell wall synthesis) using ATP-depletion assays .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to target proteins like kinases or receptors .
- Cell-Based Assays : Test cytotoxicity (e.g., IC₅₀ in cancer lines via MTT assay) and selectivity using HEK293 control cells .
Q. How can researchers resolve contradictions in binding affinity data across studies?
- Methodological Consistency : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
- Orthogonal Techniques : Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) for thermodynamic validation .
- Structural Modeling : Use molecular docking (AutoDock Vina) to identify steric clashes or binding pose discrepancies .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Structural Modifications : Introduce PEGylated groups or methyl substituents to enhance solubility and reduce metabolic clearance .
- Prodrug Design : Mask the acrylamide group with ester prodrugs to improve oral bioavailability .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable LogP (2–4) and low CYP inhibition .
Q. How can researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
